N-[2-(diphenylphosphanyl)-1-phenylethyl]-N,2-dimethylpropane-2-sulfinamide
Description
N-[2-(diphenylphosphanyl)-1-phenylethyl]-N,2-dimethylpropane-2-sulfinamide is a chiral sulfinamide-phosphine hybrid ligand. Its structure features a sulfinamide group (N,2-dimethylpropane-2-sulfinamide) attached to a phenylethyl backbone substituted with a diphenylphosphanyl group. This compound is designed to combine the stereodirecting properties of sulfinamides with the electron-rich, coordinating capacity of phosphine ligands, making it valuable in asymmetric catalysis and transition-metal coordination chemistry. The phenyl and diphenylphosphanyl groups contribute steric bulk and electronic modulation, while the sulfinamide moiety enhances chirality transfer in enantioselective reactions .
Properties
Molecular Formula |
C25H30NOPS |
|---|---|
Molecular Weight |
423.6 g/mol |
IUPAC Name |
N-(2-diphenylphosphanyl-1-phenylethyl)-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C25H30NOPS/c1-25(2,3)29(27)26(4)24(21-14-8-5-9-15-21)20-28(22-16-10-6-11-17-22)23-18-12-7-13-19-23/h5-19,24H,20H2,1-4H3 |
InChI Key |
OUMOIKKJQPXFKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)S(=O)N(C)C(CP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(diphenylphosphanyl)-1-phenylethyl]-N,2-dimethylpropane-2-sulfinamide typically involves the reaction of diphenylphosphine with a suitable precursor that contains the sulfinamide group. The reaction conditions often require a controlled atmosphere, such as an inert gas environment, to prevent oxidation of the phosphine group. Common solvents used in the synthesis include toluene and dichloromethane, and the reaction may be catalyzed by transition metal complexes.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(diphenylphosphanyl)-1-phenylethyl]-N,2-dimethylpropane-2-sulfinamide can undergo various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The sulfinamide group can be reduced to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can react with the phosphine group under basic conditions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Amines.
Substitution: Phosphine derivatives with various substituents.
Scientific Research Applications
The applications of N-[2-(diphenylphosphanyl)-1-phenylethyl]-N,2-dimethylpropane-2-sulfinamide, particularly its chiral forms, revolve around its utility as a ligand in asymmetric catalysis, facilitating the synthesis of optically active compounds.
Key Properties and Structure
this compound has the molecular formula C25H30NOPS and a molecular weight of 423.6 g/mol . Its structure features a diphenylphosphino group linked to a phenylethyl backbone, along with a sulfinamide functional group.
Role in Asymmetric Catalysis
this compound, especially in its chiral forms, is essential in asymmetric catalysis. It promotes enantioselective reactions, which are critical in synthesizing optically active compounds. Enantiomerically pure substances produced using this compound may exhibit different biological activities based on their stereochemistry, making it a valuable tool in pharmaceutical development.
Synthesis
The synthesis of (R)-N-((R)-2-(Diphenylphosphino)-1-phenylethyl)-N,2-dimethylpropane-2-sulfinamide typically involves the reaction of (R)-2-(Diphenylphosphino)-1-phenylethylamine with a sulfinylating agent.
Mechanism of Action
The mechanism of action of N-[2-(diphenylphosphanyl)-1-phenylethyl]-N,2-dimethylpropane-2-sulfinamide largely depends on its role as a ligand in catalysis. The phosphine group coordinates with transition metals, forming complexes that can activate substrates and facilitate various chemical reactions. The sulfinamide group may also participate in hydrogen bonding or other interactions that stabilize the transition state of the reaction.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, we compare it with structurally related sulfinamide-phosphine ligands reported in the literature and commercial databases. Key differences arise in substituent groups, stereochemistry, and backbone modifications, which influence their catalytic performance and coordination behavior.
Structural and Electronic Comparisons
Key Analysis
- Steric Effects: The target compound employs a phenylethyl backbone, offering moderate steric bulk suitable for mid-sized catalytic pockets. The 2,2-dimethylpropyl variant () adds rigidity and steric shielding, which may improve enantioselectivity in certain asymmetric reactions but reduce reaction rates .
Electronic Effects :
- The 4-methoxyphenyl derivative () features an electron-donating methoxy group, raising electron density at the phosphorus center. This could enhance metal-ligand bonding in electron-deficient metal complexes but may reduce oxidative stability .
- The target compound’s unsubstituted phenyl groups provide a neutral electronic environment, balancing catalytic activity and stability .
Stereochemical Considerations :
- The target compound and its (R,R)-configured analog () highlight the role of absolute configuration in enantioselective catalysis. For example, (R,R) vs. (S,S) configurations can invert stereochemical outcomes in hydrogenation or cross-coupling reactions .
Biological Activity
N-[2-(Diphenylphosphanyl)-1-phenylethyl]-N,2-dimethylpropane-2-sulfinamide, commonly referred to as a chiral phosphine ligand, plays a significant role in asymmetric synthesis and has diverse biological applications. This article delves into the compound's biological activity, synthesis, and its implications in medicinal chemistry.
Overview of the Compound
- IUPAC Name : (R)-N-[(1R)-2-diphenylphosphanyl-1-phenylethyl]-N,2-dimethylpropane-2-sulfinamide
- Molecular Formula : C25H30NOPS
- Molecular Weight : 423.55 g/mol
- CAS Number : 1824731-37-4
This compound is characterized by its unique structure that allows it to function effectively as a chiral ligand in various catalytic processes.
The mechanism of action involves the coordination of the phosphine group with metal catalysts, creating a chiral environment that enhances enantioselectivity during reactions. The sulfinamide group contributes steric and electronic effects that further influence the reaction pathways, leading to high enantiomeric purity in the products formed .
Antimicrobial Properties
Research indicates that sulfonamide derivatives, including those with phosphine ligands, exhibit significant antimicrobial activity. These compounds can inhibit bacterial growth by interfering with folate synthesis pathways, which are crucial for bacterial survival. The hybridization of sulfonamides with various moieties has led to enhanced biological activities against a range of pathogens .
Anticancer Activity
Recent studies have demonstrated that phosphine-based compounds possess anticancer properties. For instance, palladium complexes formed with phosphine ligands have shown effectiveness in inhibiting cancer cell proliferation. The mechanism typically involves the activation of apoptotic pathways and disruption of cellular signaling essential for tumor growth .
Study 1: Synthesis and Evaluation of Antimicrobial Activity
A study evaluated the antimicrobial efficacy of sulfonamide hybrids synthesized using this compound as a key intermediate. The results indicated that these hybrids displayed potent activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents .
Study 2: Anticancer Mechanisms
In another investigation, palladium(II) complexes containing this phosphine ligand were tested for anticancer effects on various cancer cell lines. The findings revealed that these complexes induced apoptosis and inhibited cell migration and invasion, highlighting their therapeutic potential in cancer treatment .
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
